Delta-2-Ivermectin B1a
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H74O14 |
|---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3 |
InChI Key |
AZSRBVAPBFWEGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Chemical Generation and Isomerization Pathways of Delta 2 Ivermectin B1a
Mechanism of Base-Catalyzed Isomerization from Delta-3-Ivermectin (Ivermectin B1a)
The transformation of Ivermectin B1a, which possesses a double bond at the delta-3 position, into Delta-2-Ivermectin B1a is a structural rearrangement catalyzed by the presence of a base. ub.edu The reaction primarily targets the C-2 position within the potentially reactive hexahydrobenzofuran ring system of the ivermectin molecule. ub.eduresearchgate.net
The mechanism, as detailed in research by Pivnichny and colleagues, proceeds in a sequential manner. Initially, under basic conditions such as in the presence of sodium hydroxide (B78521) in aqueous methanol (B129727), Ivermectin B1a undergoes a reaction at the C-2 carbon. researchgate.net This leads to the formation of an equilibrium between the parent compound (Ivermectin B1a) and its 2-epimer (epi-Ivermectin B1a). researchgate.net This initial epimerization step is reversible. researchgate.netcaymanchem.com
Following the establishment of this equilibrium, both Ivermectin B1a and its 2-epimer are subsequently converted into the Delta-2 isomer. researchgate.net This second step involves the migration of the double bond from the C-3/C-4 position to the C-2/C-3 position, resulting in the formation of a more thermodynamically stable, conjugated enoate structure. researchgate.netresearchgate.net
Conditions Influencing Delta-2 Isomer Formation: pH, Temperature, and Solvent Effects
The rate and extent of this compound formation are highly dependent on specific reaction conditions.
pH: The isomerization is explicitly base-catalyzed. researchgate.net The use of a base like sodium hydroxide (e.g., 0.05 M in aqueous methanol) has been shown to effectively promote the reaction. researchgate.net The reaction's dependency on alkaline conditions indicates that pH is a critical factor for initiating the isomerization process. ub.edu
Temperature: Temperature plays a significant role in the kinetics of the isomerization. Studies on the degradation of related compounds in alkaline conditions have been conducted at elevated temperatures (e.g., 80°C) to accelerate the process, indicating that higher temperatures increase the reaction rate. ub.edu Conversely, studies on the environmental dissipation of ivermectin have shown that degradation is significantly slower at lower temperatures (6°C vs. 20°C). nih.gov While ivermectin is stable under various pasteurization temperatures (74°C to 100°C) for short durations, prolonged exposure to heat in a basic environment will accelerate the formation of the delta-2 isomer. researchgate.net
Solvent Effects: The choice of solvent influences both the solubility of the reactants and the reaction kinetics. The base-catalyzed isomerization has been documented in a solvent system of aqueous methanol. researchgate.net The degradation behavior of the parent compound, abamectin, has been shown to vary significantly depending on the solvent used. researchgate.net Ivermectin B1a and its isomers are soluble in various organic solvents, including ethanol, methanol, Dimethyl sulfoxide (B87167) (DMSO), and Dimethylformamide (DMF), which can be used as reaction media. caymanchem.com
Kinetics and Thermodynamics of Isomerization Processes
The isomerization process involves distinct kinetic and thermodynamic characteristics.
Thermodynamics: The driving force for the formation of this compound is a thermodynamic one. The final product is described as a "conjugatively stabilized" isomer. researchgate.net This stabilization arises from the formation of a conjugated double bond system (enoate), which is a lower energy state compared to the isolated double bond in the parent Ivermectin B1a molecule. This inherent stability makes the formation of the Delta-2 isomer the favored outcome of the reaction sequence under basic conditions.
Distinction between Reversible and Irreversible Isomerization Pathways
The initial step, the epimerization at the C-2 position between Ivermectin B1a and 2-epi-Ivermectin B1a, is indeed reversible, tending towards an equilibrium. researchgate.net
However, the subsequent conversion of these epimers to the Delta-2 isomer is effectively irreversible under the same dilute hydroxide conditions. researchgate.net Research indicates that the Delta-2 isomer is not converted back to either of the non-conjugated epimers (Ivermectin B1a or its 2-epimer) in aqueous methanol with dilute hydroxide. researchgate.net Therefore, the complete pathway is best described as a reversible epimerization followed by an irreversible rearrangement to the final, thermodynamically stable this compound.
Mentioned Chemical Compounds
Advanced Analytical Methodologies for Detection and Quantification of Delta 2 Ivermectin B1a
Chromatographic Techniques for Separation and Identification
Chromatography stands as the cornerstone for isolating and identifying Delta-2-Ivermectin B1a from complex mixtures, including its parent compound and other related substances. The inherent similarities between ivermectin isomers necessitate high-resolution separation techniques for accurate analysis.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive and selective method for quantifying ivermectin and its derivatives. Since ivermectin itself is not naturally fluorescent, a derivatization step is required to form a fluorescent product. This technique is particularly valuable for detecting trace levels of the analyte in various matrices. researchgate.netresearchgate.net
The process typically involves converting the analyte into a stable, fluorescent derivative that can be excited at a specific wavelength, with detection at a higher emission wavelength. koreascience.kr For instance, a common derivatization reagent system is trifluoroacetic anhydride (B1165640) (TFAA) and 1-methylimidazole. koreascience.kr This reaction creates a fluorescent derivative that significantly enhances detection sensitivity, allowing for quantification at parts-per-billion (ppb) levels. researchgate.netresearchgate.net The evolution of this fluorogenic derivatization has led to substantial improvements in both speed and sensitivity, with reaction times shortening dramatically and sensitivity increasing 50-fold to detect as little as 20 picograms of the analyte. nih.gov The Delta-2 isomer of 22,23-Dihydroavermectin B1a has been used as an internal standard in HPLC methods, highlighting its importance in analytical procedures. nih.gov
Table 1: Example HPLC-Fluorescence Method Parameters for Avermectin (B7782182) Analysis
| Parameter | Condition | Source |
|---|---|---|
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) and 1-methylimidazole | koreascience.kr |
| Excitation Wavelength | 365 nm | researchgate.netkoreascience.kr |
| Emission Wavelength | 475 nm | researchgate.net |
| Limit of Detection (LOD) | 2 ng/ml in plasma | nih.gov |
| Limit of Quantitation (LOQ) | 2 µg/kg in paprika | koreascience.kr |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed chromatographic technique for the analysis of ivermectin and its related compounds, including this compound. This method utilizes a non-polar stationary phase, typically a C18 (ODS) or C8 column, and a polar mobile phase. scielo.brnih.govajpaonline.com
The separation is based on the hydrophobic interactions between the analytes and the stationary phase. By carefully optimizing the mobile phase composition—often a mixture of acetonitrile, methanol (B129727), and water—effective separation of the highly similar ivermectin homologs (B1a and B1b) and their isomers can be achieved. scielo.brnih.gov Detection is commonly performed using a UV detector at a wavelength around 245 nm or 250 nm. scielo.brnih.gov RP-HPLC methods are valued for their accuracy, speed, and simplicity, providing a reliable scientific basis for quality control. nih.gov
Table 2: Common RP-HPLC Conditions for Ivermectin B1a Analysis
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Phenomenex® Gemini C18 (150 × 4.60 mm, 5 µm) | scielo.br |
| Mobile Phase | Acetonitrile: Methanol: Ultrapure Water (53:35:12, v/v/v) | scielo.br |
| Flow Rate | 1.0 - 1.2 mL/min | scielo.brnih.gov |
| Detection | UV at 245 nm or 250 nm | scielo.brnih.gov |
| Column Temperature | 20 - 25 °C | scielo.br |
Coupled Mass Spectrometry for Structural Elucidation and Quantification
When unambiguous identification and structural characterization are required, coupling liquid chromatography with mass spectrometry (LC-MS) is the definitive technique. Mass spectrometry provides detailed information about the molecular weight and fragmentation patterns of a compound, which is essential for differentiating between isomers like this compound and its parent compound.
Techniques such as electrospray ionization (ESI) combined with multi-stage tandem mass spectrometry (MS/MS or MSn) are powerful tools for elucidating the structures of new ivermectin derivatives. nih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is particularly effective for identifying and characterizing degradation products and impurities. researchgate.netresearchgate.net By comparing the fragmentation profiles of unknown peaks with that of a known standard (like Ivermectin H2B1a), analysts can confidently identify related substances. researchgate.net This approach eliminates matrix interferences and can lead to a significant increase in sensitivity compared to UV detection alone. researchgate.net
Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For ivermectin and its isomers, the primary goal of derivatization is to attach a chromophore or fluorophore to the molecule, thereby enhancing its detectability by UV or fluorescence detectors. researchgate.netnih.gov
The most common and well-documented derivatization strategy for avermectins involves dehydration to form a fluorescent aromatic derivative. nih.gov This is typically achieved by reacting the avermectin with a reagent mixture of trifluoroacetic anhydride (TFAA) and an imidazole (B134444) catalyst, such as 1-methylimidazole. koreascience.krnih.gov This reaction is robust and has been continually refined to increase both the speed and sensitivity of the analysis. nih.gov The resulting fluorescent derivative allows for highly selective detection, minimizing interference from other compounds in the sample matrix. researchgate.netresearchgate.net
Method Validation for Robustness and Reproducibility in Research Contexts
For any analytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. Method validation establishes the performance characteristics of a procedure and ensures that it is robust and reproducible. Key parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ajpaonline.com
Validation for methods analyzing this compound and related compounds involves assessing several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. scielo.brnih.gov
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. scielo.brnih.gov It is often expressed as percent recovery. ajpaonline.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day). scielo.brnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. scielo.brnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. scielo.brnih.gov
Table 3: Representative Method Validation Parameters for Avermectin Analysis
| Validation Parameter | Example Finding | Source |
|---|---|---|
| Linearity (R²) | > 0.999 | ajpaonline.comnih.gov |
| Accuracy (% Recovery) | 98.67% - 101.46% | ajpaonline.com |
| Precision (RSD%) | Intra-day: 0.321–1.859; Inter-day: 0.152–2.315 | scielo.br |
| LOD | 0.003 - 0.037 mg/mL | scielo.br |
| LOQ | 0.004 - 0.123 mg/mL | scielo.br |
Challenges in Selective Analysis of Isomers and Degradation Products within Complex Matrices
The selective analysis of this compound is complicated by its nature as both an isomer and a degradation product of Ivermectin B1a. biomol.com Avermectins are known to be unstable under certain conditions. jst.go.jp
A significant challenge arises from the base-catalyzed isomerization of ivermectin B1a, which can reversibly form this compound. biomol.com This means that the concentration of the delta-2 isomer can change during sample preparation and storage if the pH is not carefully controlled. Furthermore, ivermectin is sensitive to both acidic and alkaline conditions and is also photolabile. jst.go.jpgoogle.com Exposure to light can lead to the formation of other geometric isomers, further complicating the chromatographic profile. google.com
The presence of these closely related isomers and degradation products necessitates the use of high-resolution analytical methods. While techniques like RP-HPLC can separate the main components, achieving baseline separation of all minor impurities and degradants from the main analyte peak and from each other is a significant analytical hurdle. ajpaonline.com The use of tandem mass spectrometry can help overcome some of these challenges by providing an additional dimension of selectivity, helping to eliminate matrix interferences and confirm the identity of co-eluting peaks. researchgate.net
Biological Activity and Molecular Interactions of Delta 2 Ivermectin B1a
Assessment of Intrinsic Biological Activity
The intrinsic biological activity of Delta-2-Ivermectin B1a has been evaluated in vitro, particularly in comparison to its parent compound. However, its documented presence and activity in more complex systems remain a subject of ongoing investigation.
This compound is recognized as a degradation product resulting from the reversible base-catalyzed isomerization of Ivermectin B1a. In comparative studies, it has demonstrated biological activity, albeit at a reduced level compared to the parent compound. Specifically, in assays against the two-spotted spider mite, Tetranychus urticae, this compound was found to be less active. The lethal concentration required to kill 90% of the tested population (LC90) for this compound was 0.23 parts per million (ppm), whereas for Ivermectin B1a, the LC90 was significantly lower at 0.038 ppm. This indicates a substantial reduction in acaricidal efficacy following the isomerization.
**Comparative Efficacy Against *Tetranychus urticae***
| Compound | LC90 (ppm) |
|---|---|
| This compound | 0.23 |
| Ivermectin B1a | 0.038 |
Ivermectin and its residues are known to be excreted from treated animals, primarily through feces, and can subsequently be detected in the environment. Studies have documented the presence of ivermectin in various environmental matrices, including feces, soil, and water. For instance, ivermectin is known to be immobile in soil and undergoes rapid photodegradation in water. nih.gov While ivermectin itself is extensively monitored, specific documentation and quantification of the this compound isomer in animal systems and environmental samples are not widely reported in the available literature. The focus of most environmental and pharmacokinetic studies has been on the parent compound and its primary metabolites. nih.govnih.gov The formation of this compound is acknowledged as a possibility under certain environmental conditions, such as exposure to basic conditions, but its prevalence and biological activity within these complex systems have not been thoroughly characterized.
Mechanistic Hypotheses Based on Relationship to Ivermectin B1a
The biological activity of this compound is hypothesized to be mediated through similar molecular targets as Ivermectin B1a, given their close structural resemblance. The primary targets of ivermectins are ligand-gated ion channels, which are crucial for neurotransmission in both invertebrates and vertebrates.
Ivermectin B1a exerts its potent anthelmintic and insecticidal effects by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates. wikipedia.org These channels are critical for the functioning of nerve and muscle cells. Ivermectin binds to a site on the GluCl receptor, which is distinct from the glutamate (B1630785) binding site, and potentiates the effect of glutamate, leading to an increased influx of chloride ions. This hyperpolarizes the cell membrane, making it less excitable and ultimately causing paralysis and death of the parasite.
Given that this compound retains some biological activity, it is highly probable that it also interacts with invertebrate GluCls. The structural change from the Δ3 to the Δ2 position in the molecule may, however, alter the binding affinity and the efficacy of channel modulation.
In addition to their primary targets in invertebrates, ivermectins are known to interact with vertebrate ligand-gated ion channels, although generally with lower affinity. A key target in vertebrates is the gamma-aminobutyric acid type A (GABA-A) receptor. biotech-asia.org Ivermectin can act as a positive allosteric modulator of GABA-A receptors, potentiating the effect of GABA and leading to increased chloride conductance. biotech-asia.org This interaction is thought to be responsible for the neurotoxic effects observed in vertebrates at high doses.
It is plausible that this compound also modulates vertebrate GABA-A receptors. The altered stereochemistry of the molecule could potentially lead to differences in selectivity and affinity for various GABA-A receptor subunit compositions compared to Ivermectin B1a.
The isomerization of the double bond from the Δ3 to the Δ2 position in the ivermectin molecule represents a significant alteration in its three-dimensional structure. This change would likely affect how the molecule fits into the binding pockets of its target receptors, namely the GluCls and GABA-A receptors.
The binding of ivermectin to its receptor is a highly specific interaction, dependent on the precise conformation of both the ligand and the receptor. Molecular modeling studies of ivermectin binding have highlighted the importance of specific amino acid residues within the receptor's transmembrane domains. frontiersin.orgresearchgate.net The shift in the double bond's position in this compound could lead to:
Reduced Binding Affinity: The altered shape of the molecule may result in a less optimal fit within the binding site, leading to weaker interactions and, consequently, a lower binding affinity. This is consistent with the observed lower in vitro activity of this compound against Tetranychus urticae.
Altered Receptor Specificity: The change in molecular geometry could potentially alter the compound's preference for different receptor subtypes. For example, it might exhibit a different profile of interaction with various isoforms of GluCls or different subunit compositions of GABA-A receptors compared to the parent compound.
Further computational and experimental studies are necessary to fully elucidate the precise impact of the Δ2 isomerization on the binding dynamics and biological activity of this compound.
Comparative Studies of Molecular Potency and Target Engagement with Ivermectin B1a
This compound, also known as Δ2-Avermectin B1a, is a rearrangement product of Avermectin (B7782182) B1a. Research indicates that this structural modification leads to a notable difference in biological activity when compared to the parent Ivermectin B1a.
Molecular Potency and Efficacy
Ivermectin B1a exerts its primary anthelmintic and insecticidal effects by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates. This interaction leads to an increased influx of chloride ions, resulting in hyperpolarization of the nerve or muscle cell membrane and ultimately causing paralysis and death of the parasite. The potency of Ivermectin B1a is well-documented, with studies on the parasitic nematode Haemonchus contortus demonstrating an estimated EC50 (half-maximal effective concentration) of approximately 0.1 ± 1.0 nM for activating GluCls. Furthermore, radioligand binding assays have shown a dissociation constant (Kd) for Ivermectin B1a binding to H. contortus GluCls of 0.35 ± 0.1 nM, indicating a high binding affinity.
In contrast, available data suggests that this compound exhibits reduced biological activity. While specific quantitative data on its direct interaction with GluCls is limited in publicly accessible research, a study on the activity of ivermectin and its isomers against Haemonchus contortus larvae indicated that the Δ2-avermectin B1a isomer is less active than the parent compound. This suggests a lower molecular potency, which could be attributed to a decreased affinity for the GluCl receptor or a reduced ability to induce the conformational changes necessary for channel opening upon binding.
One study investigating rearranged ivermectin derivatives did find that a double-modified C13-epi-acetamide of rearranged ivermectin exhibited a 2.5-fold higher activity against Plasmodium berghei in human hepatoma cells compared to ivermectin. However, this finding pertains to a different derivative and a different biological target, and does not directly reflect the potency of this compound on its primary invertebrate target, the GluCls.
The following interactive table summarizes the available data on the molecular potency of Ivermectin B1a. Data for this compound is not sufficiently available to be included.
| Compound | Target | Organism | Potency Metric | Value |
| Ivermectin B1a | Glutamate-gated chloride channel (GluCl) | Haemonchus contortus | EC50 | ~0.1 ± 1.0 nM |
| Ivermectin B1a | Glutamate-gated chloride channel (GluCl) | Haemonchus contortus | Kd | 0.35 ± 0.1 nM |
Target Engagement and Binding Affinity
The high affinity of Ivermectin B1a for GluCls is a critical determinant of its potent biological activity. The binding site for ivermectin on these channels is located in the transmembrane domain, at the interface between subunits. This binding stabilizes the open state of the channel, leading to a persistent influx of chloride ions.
While direct comparative binding studies for this compound are scarce, the observed lower biological activity strongly implies a difference in target engagement. The structural rearrangement in this compound likely alters the molecule's three-dimensional conformation, which could hinder its ability to fit optimally into the binding pocket of the GluCl receptor. This could result in a lower binding affinity (a higher Kd value) and/or a less effective stabilization of the open channel conformation.
The following interactive table presents binding affinity data for Ivermectin B1a. A comparative entry for this compound is not included due to the lack of available specific data.
| Compound | Target | Organism | Binding Affinity (Kd) |
| Ivermectin B1a | Glutamate-gated chloride channel (GluCl) | Haemonchus contortus | 0.35 ± 0.1 nM |
Environmental Occurrence and Degradation Dynamics of Delta 2 Ivermectin B1a
Detection as a Degradation Product in Animal-Treated Systems and Environmental Compartments
Ivermectin, the parent compound of Delta-2-Ivermectin B1a, is extensively used in veterinary medicine to treat and prevent parasitic infections in livestock. Following administration, ivermectin is excreted, primarily in feces, as a mixture of the parent compound and its metabolites. These excreted products then enter the environment, where they can be detected in soil, water, and sediment.
Environmental Fate and Persistence Research
The environmental fate of a chemical compound is determined by a combination of biotic and abiotic degradation processes. For ivermectin, photodegradation and microbial degradation are key pathways. The persistence of ivermectin in the environment is influenced by factors such as soil type, temperature, and sunlight exposure.
However, specific research detailing the half-life and degradation kinetics of this compound in soil and water is not available. While the degradation of the parent ivermectin has been studied, with reported half-lives varying from days to weeks depending on the conditions, this information cannot be directly extrapolated to its specific degradation product, this compound. Consequently, a data table on the persistence of this specific compound cannot be generated.
Interconversion with Other Avermectin (B7782182) Metabolites and Photodegradates
The degradation of ivermectin in the environment can lead to the formation of a complex mixture of metabolites and photodegradation products. These compounds can potentially undergo further transformations and interconversions.
It is known that this compound is formed through a rearrangement of another ivermectin isomer. However, detailed studies on the specific pathways of its formation and its potential to interconvert with other named avermectin metabolites or photodegradates are not documented in the available literature. This lack of specific research findings prevents a detailed discussion and the creation of a data table on these interconversion processes.
Implications for Environmental Research and Ecological Studies
Without understanding the persistence, mobility, and toxicity of this compound, a comprehensive assessment of the environmental impact of ivermectin use is incomplete. Future research should focus on developing analytical methods to detect and quantify this specific metabolite in environmental samples. Such studies would be crucial for understanding its environmental fate and for conducting more accurate ecological risk assessments of ivermectin and its degradation products.
Research Gaps and Future Perspectives for Delta 2 Ivermectin B1a Studies
Comprehensive Elucidation of its Biological Activity and Mechanistic Profile
A significant research gap exists in the comprehensive understanding of the biological activity and mechanistic profile of Delta-2-Ivermectin B1a. It is known to be a degradation product formed by the reversible base-catalyzed isomerization of Ivermectin B1a and is considered less active than its parent compound. toku-e.comcaymanchem.com The primary mechanism of action for avermectins involves the modulation of glutamate-gated chloride ion channels in invertebrates, leading to paralysis and death of the parasite. wikipedia.orgnih.gov However, the specific interactions and potency of this compound at these channels have not been thoroughly investigated.
Future research should focus on in-depth in vitro and in vivo studies to determine the full spectrum of its biological activity. This includes, but is not limited to, its anthelmintic, insecticidal, and acaricidal properties. Mechanistic studies are crucial to understand how the structural rearrangement from Ivermectin B1a to the Delta-2 isomer affects its binding affinity and efficacy at the target receptors. Comparative studies with Ivermectin B1a and other metabolites would provide valuable insights into structure-activity relationships within the avermectin (B7782182) family.
Table 1: Known Information and Research Gaps for Biological Activity of this compound
| Aspect | Known Information | Research Gaps |
| Formation | Degradation product of Ivermectin B1a via base-catalyzed isomerization. toku-e.comcaymanchem.com | Detailed kinetics and conditions favoring its formation in various biological matrices. |
| General Activity | Less active than the parent Ivermectin B1a. toku-e.comcaymanchem.com | Quantitative assessment of its activity spectrum against a wide range of parasites. |
| Mechanism of Action | Presumed to interact with glutamate-gated chloride channels, similar to other avermectins. toku-e.comwikipedia.org | Specific binding affinity, kinetics, and functional consequences of interaction with target receptors. |
Advanced Spectroscopic and Structural Characterization in Diverse Environments
While basic chemical information such as the molecular formula (C48H72O14) and molecular weight (873.1 g/mol ) of Delta-2-Avermectin B1a is available from suppliers of reference standards, a comprehensive spectroscopic and structural characterization is lacking in the public domain. toku-e.comsynzeal.com Advanced analytical techniques are essential to fully elucidate its three-dimensional structure and conformational dynamics, which are critical for understanding its biological activity.
Future perspectives in this area include the use of high-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to determine its precise atomic arrangement. Furthermore, studying the compound's behavior in diverse environments, such as in different solvent systems or when bound to its biological targets, using techniques like circular dichroism and fluorescence spectroscopy, would provide a more dynamic understanding of its structure-function relationship.
Investigating Environmental Transformation Pathways and Ecological Significance
The environmental fate of Ivermectin is a topic of considerable interest due to its widespread use in livestock and the potential for environmental contamination through excretion. vt.eduresearchgate.netresearchgate.netpublications.gc.cayork.ac.uknih.goviss.it Ivermectin and its metabolites can persist in soil and aquatic environments, posing risks to non-target organisms. vt.eduresearchgate.netresearchgate.netpublications.gc.cayork.ac.uknih.goviss.it While the degradation of Ivermectin is known to occur, the specific pathways leading to the formation of this compound in various environmental compartments (soil, water, sediment) and its subsequent fate are not well-documented.
A crucial area for future research is to investigate the abiotic and biotic transformation pathways of this compound. This includes studying its susceptibility to photodegradation, hydrolysis, and microbial degradation. Ecotoxicological studies are also urgently needed to assess its potential impact on a range of non-target terrestrial and aquatic organisms. Understanding the persistence, bioaccumulation, and toxicity of this specific isomer is vital for a complete environmental risk assessment of Ivermectin use.
Table 2: Research Priorities for the Environmental Fate of this compound
| Research Area | Key Questions to Address |
| Formation in the Environment | Under what environmental conditions (pH, temperature, microbial activity) does Ivermectin B1a isomerize to this compound? |
| Persistence and Degradation | What is the half-life of this compound in soil and aquatic systems? What are its primary degradation products? |
| Mobility and Bioavailability | How does its sorption to soil and sediment particles compare to Ivermectin B1a? What is its potential for leaching into groundwater? |
| Ecotoxicity | What are the acute and chronic toxicity levels of this compound for representative non-target organisms (e.g., earthworms, daphnids, algae)? |
Development of Standardized Reference Materials and Assays for Academic Research
The availability of high-purity, well-characterized reference materials is a prerequisite for accurate and reproducible scientific research. While some chemical suppliers list Delta-2-Avermectin B1a, the extent of its characterization and the availability of certified reference materials for academic and regulatory research are not widely established. toku-e.comsynzeal.com
A key future direction is the development and certification of a standardized reference material for this compound. This would involve its synthesis or isolation in high purity, followed by comprehensive characterization using a battery of analytical techniques. Concurrently, the development of sensitive and selective analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) based assays, for the quantification of this compound in various matrices (e.g., biological tissues, environmental samples) is essential to support research in all the areas mentioned above. researchgate.netresearchgate.netwjpls.orgdntb.gov.uanih.gov
Role of this compound in the Broader Context of Avermectin Chemical Ecology and Metabolism
Ivermectin undergoes metabolism in treated animals, leading to the formation of various derivatives. nih.govresearchgate.netnih.govresearchgate.netox.ac.ukhyphadiscovery.com The formation of this compound as a degradation product suggests it could be part of the complex metabolic and environmental fate of the parent drug. However, its specific role within the broader chemical ecology and metabolism of avermectins is currently unknown.
Future research should aim to determine if this compound is formed in vivo in treated animals and, if so, to what extent. Understanding its metabolic stability and potential for further transformation is also critical. From a chemical ecology perspective, investigating whether this isomer has any signaling or pheromonal activity in insects or other organisms could reveal novel biological functions. Placing this compound within the complete metabolic map of Ivermectin will provide a more holistic understanding of the drug's lifecycle from administration to its ultimate environmental fate.
Q & A
Q. What are the key structural and functional differences between Delta-2-Ivermectin B1a and its parent compound, Ivermectin B1a?
this compound is a degradation product formed via base-catalyzed isomerization of Ivermectin B1a. Structural differences arise from the loss of a hydroxyl group at the C5 position and isomerization at the C2-C3 double bond, reducing its acaricidal activity (e.g., LC90 values against Tetranychus urticae are 0.23 ppm for this compound vs. 0.038 ppm for Ivermectin B1a) . Methodologically, comparative studies should employ high-performance liquid chromatography (HPLC) for purity validation (>95%), mass spectrometry (MS) for molecular weight confirmation (873.07 g/mol), and nuclear magnetic resonance (NMR) to resolve stereochemical configurations .
Q. How can researchers verify the identity and purity of this compound in synthetic or extracted samples?
Use a multi-tiered analytical approach:
- Chromatography : HPLC with UV detection (retention time comparison against reference standards).
- Spectroscopy : MS for molecular weight confirmation and NMR (1H/13C) to resolve stereochemical details (e.g., spiroketal and disaccharide moieties) .
- Bioassays : Compare activity profiles against target organisms (e.g., T. urticae) to confirm reduced potency relative to Ivermectin B1a .
Q. What are the primary mechanisms by which this compound interacts with invertebrate nervous systems?
this compound binds to both high- and low-affinity sites on the GABA-gated chloride channel in neurons. At low concentrations (10–300 nM), it activates the channel, enhancing chloride influx, while higher concentrations (1–3 µM) inhibit channel function by displacing noncompetitive blockers like ethynylbicycloorthobenzoate . Experimental validation requires electrophysiological assays (e.g., 36Cl− influx measurements in cerebellar granule neurons) and competitive binding studies with radiolabeled ligands .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on the dual effects (activation vs. inhibition) of this compound on GABA receptors?
Design dose- and time-dependent studies to isolate binding kinetics:
- Short-term assays (5–10 min): Focus on high-affinity binding (KD ≈ 5 nM) using low concentrations (10–300 nM) to observe channel activation.
- Long-term assays (60+ min): Use higher concentrations (≥1 µM) to evaluate low-affinity binding (KD ≈ 815 nM) and inhibition .
- Cross-validation : Compare results across models (e.g., insect vs. mammalian neurons) to assess species-specific effects.
Q. What experimental strategies are optimal for studying the environmental stability and degradation pathways of this compound?
- Hydrolysis studies : Expose the compound to varying pH conditions (e.g., pH 7–12) and analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Photolysis assays : Use UV irradiation to simulate sunlight exposure and quantify byproducts .
- Bioaccumulation models : Measure partition coefficients (log P) and tissue-specific half-lives in model organisms (e.g., Daphnia magna) .
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., cytochrome P450 interactions), and tissue distribution using radiolabeled compounds.
- Formulation optimization : Test delivery systems (e.g., nanoemulsions) to enhance target-site penetration in vivo .
- Statistical reconciliation : Apply meta-analysis frameworks to harmonize data from heterogenous studies (e.g., fixed-effects models) .
Methodological Considerations
Q. What are the best practices for replicating studies on this compound’s synthesis and bioactivity?
- Documentation : Publish detailed protocols for isomerization reactions (e.g., base catalysts, temperature, solvent systems) .
- Data sharing : Deposit raw spectral data (NMR, MS), bioassay datasets, and synthetic procedures in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Cross-lab validation : Collaborate with independent labs to verify reproducibility, as done in high-impact pharmacology studies .
Q. How should researchers design comparative studies to evaluate this compound against other avermectin analogs?
- Standardized assays : Use WHO-recommended protocols for acaricidal activity (e.g., leaf-dip method for mites) .
- Dose-response modeling : Calculate EC50/LC90 values with 95% confidence intervals using nonlinear regression tools (e.g., GraphPad Prism).
- Structural-activity relationships (SAR) : Corrogate activity differences with computational modeling (e.g., molecular docking at GABA receptor sites) .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent dual effects in receptor-binding studies?
Q. How can systematic reviews on this compound ensure methodological rigor?
- PRISMA adherence : Follow Preferred Reporting Items for Systematic Reviews guidelines for search strategy transparency (e.g., PubMed/Scopus keywords: "this compound," "GABA receptor," "avermectin isomerization") .
- Risk of bias assessment : Use tools like ROBIS to evaluate study quality, focusing on blinding, randomization, and confounder control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
